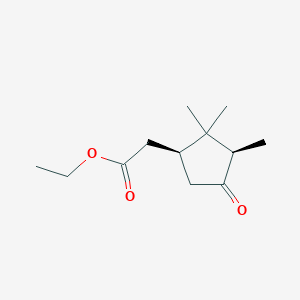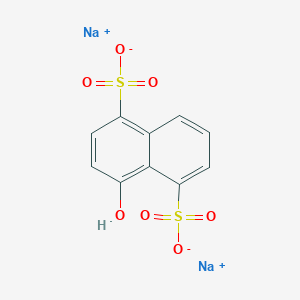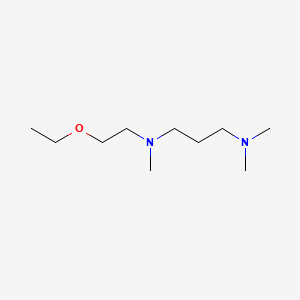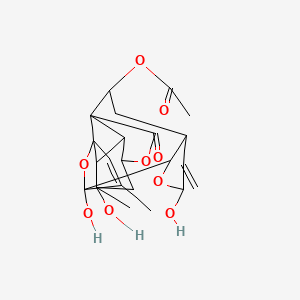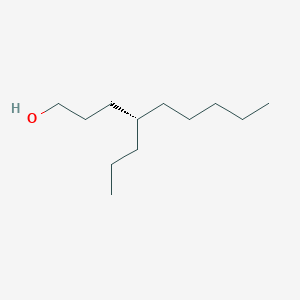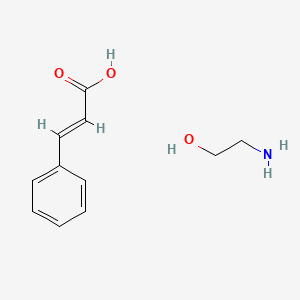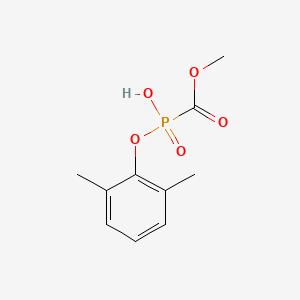
Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, methyl ester, oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, methyl ester, oxide is a chemical compound with the molecular formula C12H17O5P It is known for its unique structure, which includes a phosphine oxide group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, methyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with 2,6-dimethylphenol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester linkage. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or dichloromethane, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or platinum, can also be employed to accelerate the reaction and improve selectivity. The final product is typically purified through techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, methyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form higher oxidation state compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding alcohols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, methyl ester, oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, methyl ester, oxide involves its interaction with molecular targets through its phosphine oxide and ester groups. These functional groups can participate in various chemical reactions, such as coordination with metal ions or nucleophilic attack by biological molecules. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Phosphinecarboxylic acid, 1-(2,6-dimethylphenoxy)-1-ethoxy-, methyl ester, 1-oxide
- Phosphinecarboxylic acid, 1-(2,6-dimethylphenoxy)-1-ethoxy-, methyl ester
Uniqueness
Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, methyl ester, oxide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
72304-96-2 |
|---|---|
Molecular Formula |
C10H13O5P |
Molecular Weight |
244.18 g/mol |
IUPAC Name |
(2,6-dimethylphenoxy)-methoxycarbonylphosphinic acid |
InChI |
InChI=1S/C10H13O5P/c1-7-5-4-6-8(2)9(7)15-16(12,13)10(11)14-3/h4-6H,1-3H3,(H,12,13) |
InChI Key |
JBZMNTIVMHFYSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


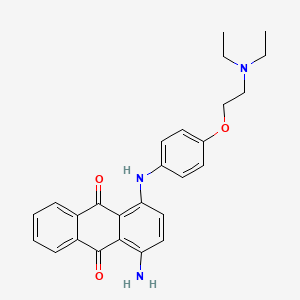
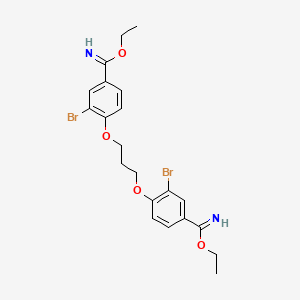
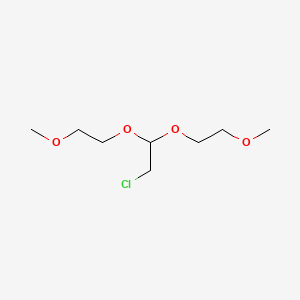
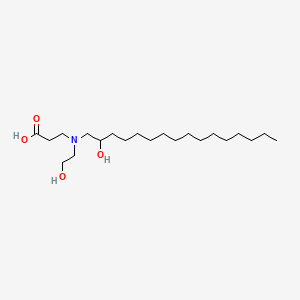
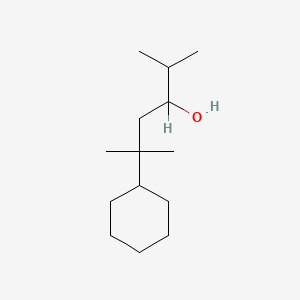
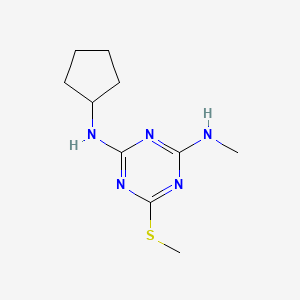
![2-[[(Propylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B12669497.png)

